molecular formula C30H22BrN3O3 B5149411 [3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone CAS No. 5849-63-8

[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone

Cat. No.: B5149411
CAS No.: 5849-63-8
M. Wt: 552.4 g/mol
InChI Key: AWTYBKVMJCGYRF-UHFFFAOYSA-N
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Description

3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with bromine and hydroxyl groups, a furan ring, and a pyrazole moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of bromine and hydroxyl groups. Subsequent steps involve the formation of the furan ring and the pyrazole moiety. The final step includes the attachment of the methanone group to the pyrazole ring. Each step requires specific reagents and conditions, such as the use of brominating agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or to convert the methanone group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and hydroxyl groups may facilitate binding to specific sites, while the furan and pyrazole rings contribute to the overall stability and specificity of the interaction. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: Similar structure with chlorine instead of bromine.

    3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: Similar structure with thiophene instead of furan.

Uniqueness

The uniqueness of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-3-[3-(furan-2-yl)-2-(2-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrN3O3/c1-18-8-5-6-11-21(18)30(36)34-25(26-12-7-15-37-26)17-24(33-34)28-27(19-9-3-2-4-10-19)22-16-20(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTYBKVMJCGYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417181
Record name BAS 00308646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-63-8
Record name BAS 00308646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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